molecular formula C21H18O3 B11396906 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11396906
M. Wt: 318.4 g/mol
InChI Key: VNWZAPULMXONFL-UHFFFAOYSA-N
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Description

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with isopropyl, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the isopropyl, methyl, and phenyl substituents. Key steps may include:

    Formation of the Furochromene Core: This can be achieved through cyclization reactions involving coumarin derivatives.

    Substitution Reactions: Introduction of the isopropyl and methyl groups can be done using alkylation reactions, often employing reagents like alkyl halides in the presence of a base.

    Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, anti-inflammatory, and anticancer activities. Its interactions with biological macromolecules are of particular interest, as they can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, research is focused on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further development in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 5,6-Dimethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

Compared to these similar compounds, 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3

InChI Key

VNWZAPULMXONFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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